molecular formula C15H19F3N4O5S B2718623 ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860610-47-5

ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2718623
CAS No.: 860610-47-5
M. Wt: 424.4
InChI Key: SKOBYMAETHSOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C15H19F3N4O5S and its molecular weight is 424.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (hereafter referred to as compound 1) is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structural characteristics contribute to its biological properties, making it a candidate for further investigation.

  • Molecular Formula : C15H19F3N4O5S
  • Molecular Weight : 424.40 g/mol
  • CAS Number : 860610-47-5
  • IUPAC Name : Ethyl 1-methyl-4-[1,1,1-trifluoro-4-(methanesulfonamido)butan-2-yl]oxypyrazolo[3,4-b]pyridine-5-carboxylate

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines in combating various pathogens. For instance, a study indicated that derivatives of this class exhibited promising activity against Mycobacterium tuberculosis (MTB). Compound 1's structural modifications enhance its interaction with target proteins involved in bacterial metabolism, suggesting a mechanism of action that warrants further exploration .

Anticancer Properties

The anticancer activity of compound 1 has also been investigated. A related study demonstrated that pyrazolo[3,4-b]pyridine derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds with similar structures showed significant cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity . The trifluoromethyl group in compound 1 is particularly noted for contributing to metabolic stability and enhanced bioactivity .

Synthesis and Evaluation

A comprehensive study focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives, including compound 1. This research utilized molecular docking techniques to predict interactions with biological targets. The findings revealed that specific substitutions at the N(1) and C(5) positions significantly influenced the biological activity against M. tuberculosis .

Table 1: Summary of Biological Activities of Compound 1 and Related Derivatives

CompoundTarget OrganismActivityIC50 (µM)Reference
Compound 1Mycobacterium tuberculosisAntitubercularNot specified
Derivative AMDA-MB-231 (Breast Cancer)Cytotoxicity0.59 ± 0.00
Derivative BVarious Cancer Cell LinesCytotoxicity>25 (low toxicity in normal cells)

The mechanism by which compound 1 exerts its biological effects is thought to involve the inhibition of specific enzymes or pathways integral to pathogen survival or cancer cell proliferation. The presence of the methylsulfonyl and trifluoromethyl groups enhances its ability to engage with target sites effectively, potentially disrupting critical biological processes.

Properties

IUPAC Name

ethyl 1-methyl-4-[1,1,1-trifluoro-4-(methanesulfonamido)butan-2-yl]oxypyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O5S/c1-4-26-14(23)10-7-19-13-9(8-20-22(13)2)12(10)27-11(15(16,17)18)5-6-21-28(3,24)25/h7-8,11,21H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOBYMAETHSOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC(CCNS(=O)(=O)C)C(F)(F)F)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.